molecular formula C22H23ClN4O4S B2897012 (E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride CAS No. 1217234-52-0

(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride

Cat. No.: B2897012
CAS No.: 1217234-52-0
M. Wt: 474.96
InChI Key: ZIXPMGYSLWWOPB-HCUGZAAXSA-N
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Description

(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a benzo[d]thiazole moiety, a morpholinoethyl group, and a nitrophenyl acrylamide structure, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the morpholinoethyl group and the nitrophenyl acrylamide moiety. Common reagents used in these steps include thionyl chloride, morpholine, and 4-nitrobenzaldehyde. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes and signaling pathways. The nitrophenyl group may contribute to the compound’s ability to generate reactive oxygen species (ROS), which can induce cellular stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(benzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride
  • (E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-aminophenyl)acrylamide hydrochloride

Uniqueness

(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinoethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S.ClH/c27-21(10-7-17-5-8-18(9-6-17)26(28)29)25(12-11-24-13-15-30-16-14-24)22-23-19-3-1-2-4-20(19)31-22;/h1-10H,11-16H2;1H/b10-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXPMGYSLWWOPB-HCUGZAAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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